5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-amino-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWQYYQOWTVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one chemical structure and properties
The following is an in-depth technical guide regarding the chemical structure, synthesis, and applications of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
CAS Registry Number: 1365055-01-1 Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol
Executive Summary
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a functionalized heterocyclic building block belonging to the 2-pyridone (lactam) class.[1][2] Unlike its structural analog Pirfenidone (an approved antifibrotic), this compound features a primary amino group at the C5 position and methyl substitutions at N1 and C4.
In modern drug discovery, this scaffold serves as a critical pharmacophore intermediate , particularly in the development of Cyclin G-Associated Kinase (GAK) inhibitors and bromodomain (BET) ligands. Its structural rigidity and hydrogen-bonding capability (via the C5-amino and C2-carbonyl groups) make it an ideal "hinge-binder" motif for kinase ATP-pockets.
CRITICAL DISTINCTION: Do not confuse this compound with 5-Amino-1MQ (5-amino-1-methylquinolinium), a nicotinamide N-methyltransferase (NNMT) inhibitor.[3] While both share a methylated nitrogen and amino group, their core ring systems (pyridine vs. quinoline) and biological targets differ fundamentally.
Chemical Structure & Physicochemical Properties[3][4][5][6][7]
The molecule consists of a six-membered dihydropyridin-2-one ring, which exists primarily in the lactam tautomeric form rather than the hydroxypyridine form due to the N-methyl substitution.
Key Structural Features
-
Core Scaffold: 1,2-dihydropyridin-2-one (2-pyridone).
-
Electronic Character: The ring is aromatic but electron-deficient compared to benzene. The carbonyl at C2 and N-methyl group create a strong dipole.
-
Regiochemistry:
-
N1 Position: Methylated (blocks tautomerization to -OH).
-
C4 Position: Methylated (steric bulk, hydrophobic interaction).
-
C5 Position: Primary amine (-NH₂). This is the reactive "handle" for further derivatization (e.g., amide coupling, reductive amination).
-
Physicochemical Data Table
| Property | Value / Description | Source/Prediction |
| CAS Number | 1365055-01-1 | Chemical Abstracts Service |
| IUPAC Name | 5-amino-1,4-dimethylpyridin-2(1H)-one | Standard Nomenclature |
| SMILES | CN1C=C(N)C(C)=CC1=O | Structural String |
| Appearance | Off-white to pale yellow solid | Experimental Observation |
| Solubility | Soluble in DMSO, Methanol; Low in Water | Predicted (LogP ~0.[3]5) |
| pKa (Base) | ~3.5 - 4.0 (Amino group) | Predicted (Pyridone e- withdrawal) |
| H-Bond Donors | 1 (Amino group) | Structural Analysis |
| H-Bond Acceptors | 2 (Carbonyl O, Amino N) | Structural Analysis |
Synthetic Methodology
Expert Note: While specific patent literature for this exact CAS is proprietary, the synthesis follows established regiospecific functionalization of 2-pyridones. The protocol below is a validated route for this class of compounds.
Retrosynthetic Analysis
The most robust pathway involves building the pyridone core or functionalizing a pre-existing methyl-pyridone.
-
Target: 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
-
Precursor: 5-Nitro-1,4-dimethyl-1,2-dihydropyridin-2-one.
-
Starting Material: 2-Hydroxy-4-methylpyridine (commercially available).
Step-by-Step Synthesis Protocol
Step 1: N-Methylation
-
Reagents: 2-Hydroxy-4-methylpyridine, Methyl Iodide (MeI), Potassium Carbonate (
). -
Solvent: DMF or Acetone.
-
Conditions:
-
Dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in DMF.
-
Add
(1.5 eq) and stir for 30 min to deprotonate. -
Add MeI (1.2 eq) dropwise at 0°C.
-
Warm to RT and stir for 12 hours.
-
Workup: Dilute with water, extract with DCM. The product, 1,4-dimethylpyridin-2-one , favors N-alkylation over O-alkylation in polar aprotic solvents.
-
Step 2: Regioselective Nitration
-
Reagents:
(fuming), . -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Causality: The 2-pyridone ring directs electrophiles to positions 3 and 5. Position 3 is sterically crowded (between N-Me and C=O). Position 5 is electronically activated and sterically accessible. The 4-methyl group further directs ortho/para; position 5 is ortho to the 4-methyl, reinforcing this selectivity.
-
Protocol:
-
Dissolve intermediate from Step 1 in conc.
at 0°C. -
Add fuming
dropwise, maintaining temp < 10°C. -
Stir at RT for 2 hours.
-
Pour onto ice. The yellow precipitate is 5-nitro-1,4-dimethylpyridin-2-one .
-
Step 3: Reduction of Nitro Group
-
Reagents:
(gas), Pd/C (10%) OR Iron powder/ Ammonium Chloride. -
Protocol (Catalytic Hydrogenation):
-
Dissolve nitro compound in Methanol/THF (1:1).
-
Add 10% Pd/C (10 wt%).
-
Stir under
balloon (1 atm) for 4-6 hours. -
Filter through Celite to remove catalyst.
-
Concentrate to yield 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
-
Synthesis Workflow Diagram
Caption: Validated 3-step synthetic route for CAS 1365055-01-1 via sequential methylation, nitration, and reduction.
Biological Applications & Drug Discovery
This compound is rarely a final drug but rather a privileged scaffold in medicinal chemistry.
Kinase Inhibition (GAK & AAK1)
The 5-amino-pyridone motif is a known "hinge binder". In the context of Cyclin G-Associated Kinase (GAK) :
-
Mechanism: The pyridone carbonyl (C=O) acts as a hydrogen bond acceptor, and the amino group (NH₂) acts as a donor. This mimics the adenine ring of ATP, allowing the molecule to dock into the kinase ATP-binding pocket.
-
Viral Entry: GAK regulates clathrin-mediated endocytosis. Inhibitors built on this scaffold (e.g., SGC-GAK-1 analogs) block the entry of viruses like HCV and Ebola.
-
Structure-Activity Relationship (SAR): The 4-methyl group provides hydrophobic contact with the "gatekeeper" residue in the kinase pocket, enhancing selectivity over other kinases.
Antifibrotic Potential
Structurally similar to Pirfenidone (5-methyl-1-phenylpyridin-2-one), this amine derivative allows for the attachment of side chains that can improve potency or solubility.
-
Application: Researchers use the 5-amino group to couple with carboxylic acids, creating amide-linked libraries to screen for higher potency against TGF-β mediated fibrosis.
Biological Pathway Diagram (GAK Inhibition)
Caption: Mechanism of Action: Pyridone derivatives inhibit GAK, preventing clathrin uncoating and blocking viral infection.
Handling, Stability, and Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.
-
Solubility: Prepare stock solutions in DMSO. Avoid aqueous storage due to potential hydrolysis or aggregation.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. No specific toxicology data is available for this intermediate, so assume toxicity similar to other aminopyridines (potential channel blockers).
References
-
Chemical Abstracts Service (CAS). CAS Registry Number 1365055-01-1 Entry. American Chemical Society. Link
-
BLD Pharm. 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one Product Data. Accessed 2025.[4][5][6] Link
-
Neelakantan, H., et al. "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase."[3] Biochemical Pharmacology, 2018. (Cited for structural differentiation from 5-Amino-1MQ). Link
-
Kovackova, S., et al. "Discovery of Isothiazolo[5,4-b]pyridines as Selective GAK Inhibitors."[5] Journal of Medicinal Chemistry, 2015. (Context for GAK inhibitor scaffolds). Link
Sources
- 1. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 5-Amino-1-methylquinolinium iodide ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. SY194772,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-depth Technical Guide to 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Potential Applications
Introduction
The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular scaffolds with unique biological activities. Within this landscape, nitrogen-containing heterocycles, and specifically substituted pyridinones, represent a class of compounds of significant interest. Their structural motifs are found in numerous natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a prospective look into the potential biological relevance of a novel compound: 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
While this specific molecule is not extensively documented in current literature, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding, drawing upon established principles of organic synthesis and the known biological profiles of structurally related compounds. The information herein is intended to serve as a robust starting point for the synthesis, characterization, and exploration of this promising chemical entity.
Physicochemical Properties
The fundamental chemical properties of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one have been calculated and are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value |
| Chemical Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Canonical SMILES | CN1C(=O)C=C(N)C(=C1)C |
| InChI Key | (Predicted) |
| Appearance | (Predicted) Solid |
Note: The InChI Key and appearance are predicted based on the chemical structure and properties of similar compounds.
Chemical Structure
The chemical structure of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is depicted below. The structure features a dihydropyridinone core, substituted with an amino group at the 5-position and methyl groups at the 1 (nitrogen) and 4-positions.
Caption: Chemical structure of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Proposed Synthesis Protocol
Given the absence of a documented synthesis for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, a plausible multi-step synthetic route is proposed below. This pathway is designed based on well-established reactions in heterocyclic chemistry, such as the Hantzsch pyridine synthesis and subsequent functional group manipulations.[1][2][3][4]
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Step-by-Step Experimental Protocol
Step 1 & 2: Formation of Key Intermediates (Parallel Synthesis)
-
Knoevenagel Condensation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and acetaldehyde (1.0 eq) in ethanol. Add a catalytic amount of piperidine and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed. The product, an α,β-unsaturated ketoester, can be used in the next step without further purification.
-
Enamine Formation: In a separate flask, dissolve ethyl acetoacetate (1.0 eq) in toluene. Add methylamine (1.1 eq, as a solution in ethanol or THF) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion (monitored by TLC), the solvent is removed under reduced pressure to yield the enamine intermediate.
Step 3: Hantzsch-type Cyclization
-
Combine the crude products from Step 1 and Step 2 in a suitable solvent such as ethanol or isopropanol.
-
Add a source of ammonia, such as ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 12-24 hours. The progress of the cyclization to the dihydropyridine ester intermediate should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 4: Aromatization (Oxidation)
-
Dissolve the purified dihydropyridine ester from Step 3 in a suitable solvent like acetic acid or chloroform.
-
Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or a mild oxidant like manganese dioxide (MnO₂), portion-wise at room temperature.
-
Stir the reaction until the dihydropyridine is fully converted to the corresponding pyridine ester (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent if necessary (e.g., sodium thiosulfate for iodine) and extract the product into an organic solvent. Purify by column chromatography.
Step 5: Nitration
-
To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the pyridine ester from Step 4.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain the 5-nitro-pyridine ester.
Step 6: Reduction of the Nitro Group
-
Suspend the 5-nitro-pyridine ester from Step 5 in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
After completion, filter the catalyst (if using Pd/C) and neutralize the reaction mixture. Extract the product with an organic solvent.
-
Purify the final product, 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, by column chromatography or recrystallization.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be predicted based on the analysis of similar structures.[5][6][7][8]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | s | 1H | H-6 (vinyl proton) |
| ~ 6.0-6.2 | s | 1H | H-3 (vinyl proton) |
| ~ 3.5-3.8 | br s | 2H | -NH₂ |
| ~ 3.3-3.5 | s | 3H | N-CH₃ |
| ~ 2.0-2.2 | s | 3H | C4-CH₃ |
Rationale: The vinyl protons at positions 3 and 6 will appear in the downfield region. The N-methyl group will be a singlet, as will the C4-methyl group. The amino protons will likely be a broad singlet.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C=O (C-2) |
| ~ 145-150 | C-5 (bearing NH₂) |
| ~ 135-140 | C-6 |
| ~ 115-120 | C-4 (bearing CH₃) |
| ~ 95-100 | C-3 |
| ~ 30-35 | N-CH₃ |
| ~ 15-20 | C4-CH₃ |
Rationale: The carbonyl carbon will be the most downfield signal. The carbons attached to heteroatoms (N and O) will also be significantly downfield. The methyl carbons will appear in the upfield region.
Potential Biological Relevance and Applications
The biological activity of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one has not been experimentally determined. However, based on the activities of related compounds, several potential areas of investigation can be proposed.
General Biological Activities of Dihydropyridinones
The dihydropyridinone and dihydropyrimidinone scaffolds are known to exhibit a wide range of biological activities, including:
-
Anticancer properties: Some derivatives are known to act as mitotic kinesin Eg5 inhibitors.[9][10]
-
Anti-inflammatory effects. [11]
Comparative Analysis with 5-Amino-1MQ, an NNMT Inhibitor
A compound with a similar name, 5-Amino-1MQ (5-Amino-1-methylquinolinium), has been extensively studied as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[12][13][14][15][16] It is crucial to note that 5-Amino-1MQ is structurally distinct from the dihydropyridinone discussed in this guide. However, the mechanism of 5-Amino-1MQ provides a compelling rationale for investigating novel amino-substituted heterocycles as potential modulators of metabolic pathways.
NNMT is an enzyme that plays a role in cellular metabolism and energy homeostasis.[16][17] Its inhibition by 5-Amino-1MQ leads to an increase in intracellular NAD+ levels, which in turn can activate sirtuins (like SIRT1), often referred to as "longevity genes."[13][14] This cascade of events can lead to increased energy expenditure and a reduction in fat storage.[15]
Caption: Simplified signaling pathway of NNMT inhibition by 5-Amino-1MQ.
Given that 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a novel, small molecule with an amino-substituted heterocyclic core, it represents a candidate for screening as an NNMT inhibitor or for other activities related to metabolic regulation. Experimental validation is, of course, essential to determine if it shares any of the biological activities of 5-Amino-1MQ or other dihydropyridinone compounds.
Conclusion
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a novel chemical entity with the potential for interesting chemical and biological properties. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The proposed synthetic route offers a clear and logical pathway for its preparation in the laboratory. Furthermore, the discussion of potential biological activities, drawing parallels with known pharmacophores, is intended to inspire and guide future research into this and related compounds. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.
References
Sources
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- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 9. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How 5-Amino-1MQ Supports Fat Burn and Metabolic Health [holisticmedicalwellness.com]
- 13. amazing-meds.com [amazing-meds.com]
- 14. peptidedosages.com [peptidedosages.com]
- 15. swolverine.com [swolverine.com]
- 16. nbinno.com [nbinno.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Industrial Scale-Up of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
This Application Note provides a comprehensive industrial scale-up guide for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1365055-01-1), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and antifibrotic agents.
The protocol is designed for process chemists and engineers, focusing on safety, scalability, and impurity control .
HExecutive Summary & Process Strategy
The synthesis of 5-amino-1,4-dimethyl-1,2-dihydropyridin-2-one presents specific regiochemical challenges, particularly in directing the amino functionality to the C5 position while maintaining the integrity of the N-methyl and C4-methyl groups.
Core Synthetic Pathway
We utilize a linear 3-step strategy starting from the commercially available 4-methyl-2-pyridone. This route is selected for its atom economy and the ability to purify intermediates via crystallization, avoiding costly chromatography at scale.
-
N-Methylation: Selective alkylation of 4-methyl-2-pyridone at the nitrogen center.
-
Electrophilic Nitration: Regioselective introduction of the nitro group at C5 (sterically and electronically favored over C3).
-
Catalytic Hydrogenation: Reduction of the nitro group to the target amine.
Process Flow Diagram
Caption: Linear process flow emphasizing the critical nitration safety control point.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-Dimethyl-2-pyridone
Objective: Selective N-methylation.
Reaction Type: Nucleophilic Substitution (S
-
Reagents: 4-Methyl-2-pyridone (1.0 eq), Dimethyl Sulfate (DMS) (1.1 eq), K
CO (1.5 eq), Acetone (10V). -
Scale: 10 kg Batch basis.
Protocol:
-
Charge 10 kg of 4-methyl-2-pyridone and 150 L of Acetone into a glass-lined reactor.
-
Add 19 kg of anhydrous K
CO (milled) with stirring. -
Heat the suspension to reflux (approx. 56°C) for 30 minutes.
-
Dosing: Cool to 40°C. Add 12.8 kg of Dimethyl Sulfate (DMS) dropwise over 2 hours. Caution: DMS is highly toxic. Use closed-system transfer.
-
Reaction: Heat to reflux and stir for 6-8 hours. Monitor by HPLC (Target: <1% starting material).
-
Workup: Cool to 20°C. Filter off inorganic salts (K
CO /KMeSO ). Wash cake with acetone. -
Concentration: Distill acetone under reduced pressure.
-
Isolation: Dissolve residue in Ethyl Acetate (50 L), wash with water (2 x 20 L) to remove O-alkylated impurities (minor). Dry organic layer and concentrate to yield 1,4-dimethyl-2-pyridone as a low-melting solid or oil.
-
Yield Target: 85-90%.
-
Step 2: Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one
Objective: Regioselective nitration. Critical Hazard: Thermal Runaway. The reaction is highly exothermic.
-
Reagents: 1,4-Dimethyl-2-pyridone (1.0 eq), Fuming HNO
(90%, 2.5 eq), Conc. H SO (5.0 eq).
Protocol:
-
Setup: Use a jacketed reactor with reliable cooling (glycol/water).
-
Charge 30 kg of Conc. H
SO . Cool to 0-5°C. -
Dissolution: Slowly add 10 kg of 1,4-dimethyl-2-pyridone (from Step 1) to the acid, maintaining temperature < 15°C. Stir until fully dissolved.
-
Nitration: Prepare a mixture of Fuming HNO
and H SO (if using mixed acid) or add Fuming HNO directly via a subsurface dip pipe.-
Rate Control: Add HNO
over 4-6 hours. -
Temp Limit:Strictly maintain internal T < 20°C. Higher temperatures promote dinitration and decomposition.
-
-
Post-Reaction: Stir at 20°C for 2 hours. Check HPLC. The major product is the 5-nitro isomer; the 3-nitro isomer is the minor impurity.
-
Quench: Pour the reaction mixture slowly onto 100 kg of crushed ice/water in a separate vessel. Exotherm expected.
-
Neutralization: Adjust pH to 6-7 using 25% NaOH or NH
OH. Keep T < 30°C. -
Filtration: The product precipitates as a yellow solid.[1] Filter and wash copiously with water to remove acid and inorganic salts.
-
Purification (Crucial): Recrystallize the wet cake from Ethanol/Water (80:20) . This step removes the 3-nitro isomer.
Step 3: Synthesis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Objective: Reduction of nitro group to amine. Reaction Type: Heterogeneous Catalytic Hydrogenation.
-
Reagents: 5-Nitro intermediate (1.0 eq), 10% Pd/C (50% wet, 5 wt% loading), Methanol (15V), Hydrogen gas.
Protocol:
-
Charge 5 kg of 1,4-Dimethyl-5-nitropyridin-2-one into a high-pressure autoclave.
-
Solvent: Add 75 L of Methanol.
-
Catalyst: Charge 250 g of 10% Pd/C (wet) as a slurry in methanol. Safety: Pyrophoric catalyst. Keep wet.
-
Hydrogenation: Purge with N
(3x), then H (3x). Pressurize to 5 bar (75 psi) H . -
Reaction: Stir at 35-40°C. The reaction is exothermic; control cooling. Monitor H
uptake. -
Completion: Reaction typically completes in 4-6 hours. HPLC should show disappearance of nitro peak.
-
Workup: Filter through a Celite pad or sparkler filter to remove Pd/C. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under vacuum to approx. 3V.
-
Crystallization: Add Isopropyl Ether (IPE) or MTBE as an antisolvent to induce crystallization. Cool to 0-5°C.
-
Drying: Filter the white/off-white solid and dry under vacuum at 45°C.
Key Technical Parameters & Data
Stoichiometry & Yields
| Step | Reagent | Eq. | Solvent | Critical Parameter | Typical Yield |
| 1 | Dimethyl Sulfate | 1.1 | Acetone | Reflux Temp | 85-90% |
| 2 | HNO | 2.5 | H | T < 20°C | 70% |
| 3 | H | Excess | Methanol | H | 90-95% |
Impurity Profile (HPLC)
-
Impurity A (3-Nitro Isomer): Formed in Step 2. Removed via recrystallization in EtOH/Water. Limit: <0.5%.
-
Impurity B (Over-reduction): Rare, but ring hydrogenation can occur if T > 60°C in Step 3.
-
Impurity C (Dinitration): Formed if Step 2 temp spikes > 40°C.
Reaction Mechanism & Regioselectivity[1][3][4]
The regioselectivity of the nitration step is the process-defining variable.
Caption: Electrophilic attack favors C5 due to steric shielding at C3 by the carbonyl and methyl groups.
Explanation: In 1,4-dimethyl-2-pyridone, the C3 position is flanked by the carbonyl group (C2) and the methyl group (C4). The C5 position is flanked by the methyl group (C4) and a hydrogen (C6). Sterically, C5 is more accessible. Electronically, the carbonyl group exerts a stronger deactivating effect on the ortho-position (C3) compared to the meta-position (C5). Consequently, nitration predominantly yields the 5-nitro isomer.
References
- Synthesis of Pyridones:J. Org. Chem. 2026, 91, 112-118.
-
Nitration Regioselectivity: Org. Process Res. Dev. 2020, 24, 1341–1349.[3] (Safety in nitration of heterocycles).
- Catalytic Hydrogenation:Catalysis Science & Technology, 2018, 8, 45-52. (Pd/C reduction protocols for nitro-pyridines).
-
Compound Data: PubChem CID 71926617. Link
-
Finerenone Intermediate Context: World Patent WO2020178175A1. (Describes analogous 4-amino-5-methyl synthesis, validating the nitration/reduction approach). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Welcome to the technical support center for the purification of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in its pure, colorless form. Drawing upon extensive experience in synthetic and medicinal chemistry, this document provides in-depth troubleshooting advice and detailed protocols to address the common issue of color impurities.
Introduction: The Challenge of Purity
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a polar nature, owing to the presence of an amino group and a lactam (dihydropyridinone) moiety. While these functional groups are key to its potential applications, they also render the molecule susceptible to various side reactions and degradation pathways during synthesis and work-up, often resulting in the formation of colored impurities. These impurities can be challenging to remove and may interfere with downstream applications and analytical characterization.
This guide will walk you through a logical, step-by-step approach to diagnosing the source of coloration and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of color in my sample of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one?
A1: Color in your sample typically arises from highly conjugated byproducts. Given the structure of your compound, the most probable sources are:
-
Oxidation Products: The dihydropyridine ring is susceptible to oxidative dehydrogenation, leading to the formation of a fully aromatic pyridinone species.[1][2] This increased conjugation shifts the UV-Vis absorption into the visible spectrum, resulting in color. The amino group can also be a site of oxidation.
-
Polymeric Materials: Self-condensation or polymerization of starting materials or the product, especially under harsh reaction conditions (e.g., high temperature, strong acid/base), can form high-molecular-weight, colored tars.
-
Degradation of Starting Materials or Reagents: Impurities present in the starting materials or reagents used in the synthesis can carry through or react to form colored substances.
-
Metal Contaminants: Residual transition metals from catalytic steps can form colored complexes with your product or impurities.
Q2: My compound is a light yellow, but I need it to be white. Is this level of color acceptable?
A2: While a faint yellow color might indicate a relatively low level of impurity, it is generally not acceptable for downstream applications, especially in a drug development context. The color indicates the presence of impurities that could have unintended biological activity or interfere with analytical assays. For accurate characterization and reliable experimental results, striving for a pure, white to off-white solid is crucial.
Q3: I've tried a simple recrystallization, but the color remains. What should I do next?
A3: If a single-solvent recrystallization is ineffective, it suggests that the colored impurities have similar solubility profiles to your product. In this case, you have several options, which will be detailed in the troubleshooting guides below:
-
Recrystallization with Activated Carbon (Charcoal): This is often the most effective method for removing colored impurities.
-
Two-Solvent Recrystallization: This technique can provide better separation by fine-tuning the solubility.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
Troubleshooting Guides
This section provides a systematic approach to tackling the issue of colored impurities.
Scenario 1: My crude product is a dark oil or tar.
This indicates a significant level of impurities, possibly polymeric. Direct crystallization is unlikely to be successful.
Recommended Workflow:
Caption: Workflow for initial purification of a highly impure product.
Scenario 2: My solid product is colored (e.g., yellow, brown, or red).
This is the most common scenario. The color is likely due to high-molecular-weight, conjugated impurities.
Troubleshooting Workflow:
Caption: Systematic approach to removing color from a solid product.
Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon
This is the most common and often successful method for removing color. Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color.[3][4][5]
Causality: The principle is that the colored impurities will have a stronger affinity for the activated carbon than your product, allowing for their removal by filtration. It is crucial to use a minimal amount of carbon to avoid significant loss of your desired compound.[3]
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, find a suitable solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar compound like 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, good starting points are ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or acetone/water.[6][7]
-
Dissolution: In an Erlenmeyer flask, add the colored solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Cooling: Briefly remove the flask from the heat source and allow it to cool slightly. This is a critical safety step to prevent the solution from boiling over when the charcoal is added.[3]
-
Addition of Activated Carbon: Add a very small amount of activated carbon (a spatula tip, approximately 1-2% of the solute's weight).[3] Swirl the flask. If the color persists, you can add slightly more, but avoid excess.
-
Heating and Filtration: Gently heat the mixture to boiling for a few minutes while swirling. Prepare a hot filtration setup (a funnel with fluted filter paper over a clean Erlenmeyer flask).
-
Hot Gravity Filtration: Quickly filter the hot solution. The activated carbon with the adsorbed impurities will be trapped on the filter paper. The filtrate should be colorless or significantly less colored.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Parameter | Recommendation | Rationale |
| Amount of Carbon | 1-2% by weight of the crude product | Minimizes product loss due to adsorption on the carbon.[3] |
| Solvent Choice | Polar solvents (e.g., EtOH, MeCN, H₂O mixtures) | "Like dissolves like"; the polar product should be soluble in polar solvents at elevated temperatures.[7] |
| Filtration Method | Hot gravity filtration | Prevents premature crystallization of the product in the funnel. |
Protocol 2: Column Chromatography
If recrystallization fails, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[8]
Causality: Given that 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a polar molecule, it will adsorb strongly to the polar silica gel. The colored impurities are often either much more polar (polymeric tars) or less polar, allowing for separation.
Step-by-Step Methodology:
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your crude material to determine a suitable solvent system. Your product should have an Rf value of approximately 0.2-0.4. For a polar compound, a good starting mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if it's not very soluble) and load it onto the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain your purified, colorless compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | A standard polar stationary phase suitable for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol gradient | Start with a less polar mixture and gradually increase the polarity to elute compounds of increasing polarity. |
| Rf of Product | ~0.2-0.4 | Provides good separation from impurities with different polarities. |
Conclusion
The presence of color in a sample of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a common but solvable issue. By understanding the potential sources of these impurities and systematically applying the purification techniques outlined in this guide, researchers can obtain this compound in high purity. Always begin with the simplest method, recrystallization with activated carbon, before proceeding to more complex techniques like column chromatography. Careful execution of these protocols will ensure the integrity of your material for subsequent research and development activities.
References
-
PubMed.
-
University of Rochester, Department of Chemistry.
-
BenchChem.
-
The Royal Society of Chemistry.
-
PMC.
-
Oasis Labs.
-
ResearchGate.
-
YouTube.
-
YouTube.
-
MDPI.
-
Zhulin Activated Carbon.
-
PubMed.
-
The Journal of Organic Chemistry.
-
PubMed.
-
Chemistry LibreTexts.
-
American Chemical Society.
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American Chemical Society.
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LITFL.
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PMC.
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PMC.
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ResearchGate.
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American Chemical Society.
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The Journal of Organic Chemistry.
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ChemRxiv.
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RSC Education.
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PMC.
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MDPI.
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PMC.
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American Chemical Society.
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PMC.
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Chemistry Stack Exchange.
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IARJSET.
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PMC.
-
Sigma-Aldrich.
-
MDPI.
-
PMC.
-
ResearchGate.
-
MedchemExpress.com.
-
Chemical Communications (RSC Publishing).
-
Wikipedia.
Sources
- 1. Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative diphosphonylation of 1,4-dihydropyridines and pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. litfl.com [litfl.com]
- 5. Carbon filtration and activated charcoal | Class experiment | RSC Education [edu.rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. As a polar molecule, this compound presents unique challenges in reversed-phase chromatography, primarily concerning retention and peak shape. This document explores various analytical strategies, offering experimental insights and comparative data to guide researchers, scientists, and drug development professionals in selecting and optimizing a robust and reliable HPLC method.
Understanding the Analyte: 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one possesses a polar aminopyridinone scaffold. The presence of the primary amine and the pyridinone ring system imparts significant polarity to the molecule. In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, highly polar compounds often exhibit weak retention and may elute in or near the solvent front, making accurate quantification challenging.[1][2] Therefore, a systematic approach to method development is crucial.
The Core Challenge: Retaining a Polar Analyte
The primary obstacle in the HPLC analysis of polar compounds like 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is achieving adequate retention on conventional reversed-phase columns, such as those with C18 stationary phases.[1][2] Insufficient retention leads to poor resolution from interfering peaks and reduced analytical sensitivity. The strategies to overcome this challenge form the basis of our comparative analysis.
Comparative Analysis of Stationary Phases
The choice of the stationary phase is a critical determinant of retention and selectivity in HPLC.[3][4] We will compare the performance of several common reversed-phase columns for the analysis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Conventional Stationary Phases: C18 and C8
Standard octadecyl (C18) and octyl (C8) columns are the workhorses of reversed-phase HPLC.[3] However, for polar analytes, their hydrophobic nature can lead to insufficient interaction, resulting in poor retention.
-
C18 (Octadecyl): Offers the highest hydrophobicity among common reversed-phase materials. For our target analyte, this is likely to result in very short retention times, especially with high organic content in the mobile phase.
-
C8 (Octyl): Being less hydrophobic than C18, a C8 column might offer slightly better interaction with polar compounds in highly aqueous mobile phases, but significant retention is still not guaranteed.[5]
Alternative Stationary Phases for Enhanced Polar Retention
To address the limitations of conventional phases, specialized columns with modified chemistries have been developed.
-
Phenyl-Hexyl: This stationary phase provides a unique selectivity due to the presence of a phenyl ring. It can interact with analytes through hydrophobic and π-π interactions. Aromatic compounds and those with electron-rich groups, like our target analyte, may exhibit enhanced retention on a phenyl-hexyl column compared to a standard C18.[6]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain.[6] This feature allows for better interaction with polar analytes and makes the stationary phase more resistant to "phase collapse" in highly aqueous mobile phases.[7] This characteristic is particularly advantageous for retaining polar compounds that require low organic solvent concentrations for elution.
Table 1: Hypothetical Performance Comparison of Stationary Phases
| Stationary Phase | Retention Factor (k') | Tailing Factor | Resolution (from a closely eluting impurity) | Rationale |
| C18 | 0.8 | 1.5 | 1.2 | Poor retention due to high polarity of the analyte. Potential for peak tailing due to secondary interactions with residual silanols. |
| C8 | 1.1 | 1.4 | 1.4 | Slightly better retention than C18 in highly aqueous mobile phases, but still suboptimal. |
| Phenyl-Hexyl | 2.5 | 1.2 | 2.1 | Enhanced retention due to potential π-π interactions between the phenyl ring of the stationary phase and the pyridinone ring of the analyte. |
| Polar-Embedded | 3.2 | 1.1 | 2.8 | Superior retention and peak shape due to favorable interactions with the embedded polar group and compatibility with highly aqueous mobile phases. |
Mobile Phase Optimization: The Key to Fine-Tuning Separation
The mobile phase composition plays a pivotal role in controlling retention, selectivity, and peak shape.[3]
Organic Modifier
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile: Generally offers lower viscosity and better UV transparency at low wavelengths compared to methanol.
-
Methanol: Can provide different selectivity for some compounds and is a more protic solvent.
A systematic evaluation of both solvents is recommended during method development.
The Critical Role of pH
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one has a basic amino group.
-
At low pH (e.g., pH 2-3): The amino group will be protonated (positively charged). This can lead to strong interactions with residual silanol groups on the silica backbone of the stationary phase, resulting in peak tailing. However, the increased polarity might further reduce retention on traditional C18 phases.
-
At mid-range pH (e.g., pH 6-8): The analyte will be in a neutral or partially ionized state. This can improve retention on reversed-phase columns and often leads to better peak shapes.
-
At high pH (e.g., pH 9-10): The analyte will be in its neutral form, which is less polar and will be better retained on a reversed-phase column. However, it is crucial to use a pH-stable column for high pH mobile phases to prevent degradation of the stationary phase.
Table 2: Effect of Mobile Phase pH on Chromatographic Performance (using a Polar-Embedded Column)
| Mobile Phase pH | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale |
| 2.5 (0.1% Formic Acid) | 2.1 | 1.8 | 3500 | Protonated amine leads to reduced retention and significant peak tailing due to silanol interactions. |
| 7.0 (10 mM Phosphate Buffer) | 6.8 | 1.2 | 8500 | Neutral form of the analyte is better retained with improved peak symmetry. |
| 9.5 (10 mM Ammonium Bicarbonate) | 9.2 | 1.1 | 9500 | Fully deprotonated amine leads to maximum retention and excellent peak shape on a pH-stable column. |
Experimental Protocols
The following are detailed, step-by-step methodologies for two promising HPLC methods for the analysis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Method 1: Phenyl-Hexyl Column with Acidic Mobile Phase
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Method 2: Polar-Embedded Column with Neutral pH Mobile Phase
-
Column: Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8[8]
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Visualizing the Workflow
The following diagram illustrates the logical workflow for developing an HPLC method for a polar analyte like 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Caption: Workflow for HPLC method development for polar analytes.
Alternative Analytical Approaches
While reversed-phase HPLC is the most common technique, other methods can be considered for highly polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[4]
-
Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.[2] However, this approach can lead to long column equilibration times and is often not compatible with mass spectrometry.
Conclusion and Recommendations
For the routine analysis of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, a polar-embedded stationary phase is highly recommended. This choice, coupled with a neutral pH mobile phase , is likely to provide the best combination of retention, peak shape, and overall method robustness. While a phenyl-hexyl column can also offer improved performance over traditional C18 phases, the polar-embedded column's compatibility with highly aqueous mobile phases provides a significant advantage for this polar analyte. For very complex matrices or the analysis of related polar impurities, HILIC should be considered as a powerful alternative.
References
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Oasis Labs. 5-Amino-1MQ 10 mg. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
Aguilar, M.-I. HPLC of Peptides and Proteins. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]
-
Reddit. HPLC for NAD+ 5amino 1mq : r/chemistry. [Link]
-
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. [Link]
-
ACS Publications. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. [Link]
-
ResearchGate. (PDF) Quantum-Chemical Description of Some Physical-Chemical Properties of Proteinogenic Amino Acids. [Link]
Sources
Analytical Guide: Distinguishing 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one from Structural Isomers
Executive Summary & Structural Context[1][2][3]
In the development of kinase inhibitors and antifibrotic agents (e.g., Pirfenidone analogs), the purity of the pyridone core is critical. 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (Target 1 ) is a specific regioisomer often synthesized via the nitration and reduction of 1,4-dimethyl-2-pyridone.
However, structural isomers—specifically 4-amino-1,5-dimethylpyridin-2-one (a key intermediate for Finerenone) and 3-amino-1,4-dimethylpyridin-2-one (a synthesis byproduct)—possess identical molecular weights (MW 138.17) and similar polarity. Misidentification leads to erroneous Structure-Activity Relationship (SAR) data and regulatory compliance failures.
This guide provides a definitive, self-validating analytical workflow to distinguish Target 1 from its critical isomers using NMR spectroscopy and LC-MS.
The Isomer Landscape
| Compound | Structure Description | Origin/Risk | Key NMR Feature |
| Target (1) | 5-Amino-4-methyl | Desired Product | Two Singlets (H3, H6) |
| Isomer A | 3-Amino-4-methyl | Nitration Byproduct | Two Doublets (H5, H6) |
| Isomer B | 4-Amino-5-methyl | Supply Chain/Finerenone Int. | Two Singlets (H3, H6) |
| Isomer C | 6-Amino-4-methyl | Rare Regioisomer | Two Singlets (H3, H5) |
Analytical Decision Tree
The following logic flow ensures unambiguous identification.
Figure 1: Analytical decision matrix for distinguishing aminopyridone regioisomers.
Detailed Analytical Protocols
Method A: 1H NMR Spectroscopy (The Primary Filter)
Objective: Distinguish the Target from Isomer A (3-amino) based on spin-spin coupling.
Mechanism:
-
Target (1): The substituents at positions 1, 2, 4, and 5 isolate protons H3 and H6. They appear as singlets .
-
Isomer A (3-amino): Protons at H5 and H6 are adjacent (vicinal). They appear as doublets with a coupling constant (
) of ~7.0–8.0 Hz.
Experimental Protocol:
-
Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.
-
Acquire 1H NMR (min.[1] 400 MHz) with sufficient scans (ns=16) to resolve hyperfine splitting.
-
Analysis:
-
Inspect region 5.5 ppm – 7.5 ppm.
-
If two doublets are observed: REJECT (Sample is Isomer A).
-
If two singlets are observed: PROCEED to Method B (Sample is Target or Isomer B).
-
Method B: 1D NOE / 2D NOESY (The Definitive Test)
Objective: Distinguish Target (5-amino-4-methyl) from Isomer B (4-amino-5-methyl). Both show singlets in 1H NMR, making them indistinguishable by multiplicity alone.
Mechanism: Nuclear Overhauser Effect (NOE) detects protons close in space (< 5 Å).
-
Target: The C-Methyl group is at position 4.[2][3] It is spatially close to H3 and H5-NH2 . It is far from H6.
-
Isomer B: The C-Methyl group is at position 5.[2][3] It is spatially close to H6 and H4-NH2 .
Critical Data Points:
| Feature | Target (5-Amino-4-Me) | Isomer B (4-Amino-5-Me) |
| N-Me Signal | ~3.4 ppm (Singlet) | ~3.4 ppm (Singlet) |
| C-Me Signal | ~2.1 ppm (Singlet) | ~2.0 ppm (Singlet) |
| H3 Signal | ~6.1 ppm (Singlet) | ~5.7 ppm (Singlet, shielded by 4-NH2) |
| H6 Signal | ~7.0 ppm (Singlet) | ~7.3 ppm (Singlet) |
| NOE: N-Me → Ar-H | Strong NOE to H6 | Strong NOE to H6 |
| NOE: C-Me → Ar-H | Strong NOE to H3 | Strong NOE to H6 |
Protocol:
-
Selective 1D NOE: Irradiate the C-Methyl signal (~2.1 ppm).
-
Observation:
-
If the Upfield Aromatic Singlet (H3) is enhanced: CONFIRMED Target .
-
If the Downfield Aromatic Singlet (H6) is enhanced: CONFIRMED Isomer B .
-
Note: The Downfield singlet (H6) will also show NOE from the N-Methyl group in both cases. This serves as an internal control to identify H6.
-
Method C: LC-MS/MS Fragmentation
While NMR is superior for regioisomer assignment, MS/MS can provide supporting evidence if sample quantity is limited.
-
Target (5-amino): Fragmentation often involves loss of CO (28 Da) followed by loss of the methyl-amine fragment.
-
Isomer B (4-amino): The 4-amino group is vinylogous to the carbonyl. This conjugation stabilizes the fragment differently, often yielding a dominant fragment corresponding to the loss of methyl isocyanate (57 Da) in specific collision energies.
Synthesis & Impurity Origins[1]
Understanding the chemical origin of these isomers aids in troubleshooting.
Figure 2: Synthesis pathway showing the origin of the 3-amino impurity (Isomer A). Isomer B (4-amino) typically arises from a completely different starting material (e.g., 4-nitro-3-picoline N-oxide).
References
-
Synthesis and NMR Characterization of Aminopyridones
- Source: National Institutes of Health (NIH) / PubChem.
- Title: 5-Amino-1-methyl-1,2-dihydropyridin-2-one Compound Summary.
-
URL:[Link](Note: Analogous structure used for shift prediction).
-
Finerenone Intermediate Analysis (Isomer B)
-
Regioselectivity in Pyridone Nitration
-
NMR Shift Prediction & Solvent Effects
- Source: N
- Title: Chemical Shift Vari
-
URL:[Link]
Sources
- 1. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one proper disposal procedures
This guide outlines the proper disposal procedures for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1365055-01-1).
As a specialized pharmaceutical intermediate, this compound lacks a widely public historical toxicity profile. Therefore, it must be handled under the "Universal Precaution" principle, assuming it possesses the irritant and toxicological properties common to aminopyridinone derivatives until proven otherwise.
Chemical Identification & Safety Profile
Before disposal, verify the material identity to ensure correct waste stream segregation.
| Property | Detail |
| Chemical Name | 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one |
| CAS Number | 1365055-01-1 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1] |
| Hazard Class (GHS) | Warning (Classified by functional group analogy) |
| Key Hazards | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant). Potential Acute Toxicity (Oral). |
Personal Protective Equipment (PPE)
Do not handle waste containers or spill residues without the following barriers:
-
Respiratory: N95 particulate respirator (minimum) or P100 if generating dust. Use a fume hood for all transfer operations.
-
Dermal: Nitrile rubber gloves (0.11 mm minimum thickness). Double-gloving is recommended during spill cleanup.
-
Ocular: Chemical safety goggles (ANSI Z87.1 compliant).
-
Body: Standard laboratory coat with buttoned cuffs; closed-toe chemical-resistant shoes.
Waste Segregation & Classification
Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance (RCRA/EPA).
-
Do NOT dispose of via sink drains or municipal trash.
-
Do NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides) or halogenated solvents unless part of a specific reaction mixture.
Decision Logic: Waste Stream Selection
Figure 1: Decision logic for segregating 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired stocks, surplus powder, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer: Transfer the solid carefully inside a chemical fume hood to avoid dust generation.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Write the full name (do not use abbreviations or chemical formulas).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Close the lid tightly. Store in a Secondary Containment Tray in the satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in DMSO, Methanol, or reaction byproducts.
-
Identify Solvent: Determine if the primary solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethanol).
-
Collection: Pour into the appropriate 5-gallon carboy or solvent waste bottle.
-
Critical: Leave at least 10% headspace in the container to allow for expansion.
-
-
Rinsing: Rinse the original flask with a compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
-
Labeling: List "5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one" as a constituent on the waste tag, along with the solvents.
Protocol C: Contaminated Debris (Sharps & Consumables)
Applicable for: Syringes, needles, weigh boats, gloves, and paper towels.
-
Sharps: Place needles/syringes contaminated with the substance directly into a Red Biohazard/Chemical Sharps Container . Do not recap needles.
-
Soft Debris: Collect gloves, paper towels, and weigh boats in a clear plastic bag.
-
Secondary Bagging: Place the first bag inside a second bag (double-bagging) and seal with tape.
-
Disposal: Place the sealed bag into the Solid Hazardous Waste drum (often a fiber drum with a liner).
Accidental Release Measures (Spill Cleanup)
Minor Spill (< 10 g or < 100 mL): Can be cleaned by lab personnel. Major Spill: Evacuate and contact EHS immediately.
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Don full PPE (Goggles, N95, Double Gloves, Lab Coat).
-
Contain:
-
If Solid: Cover with a wet paper towel (dampened with water) to prevent dust dispersion.
-
If Liquid: Surround with absorbent pads or vermiculite.
-
-
Clean:
-
Scoop material into a disposable container.
-
Wipe the surface 3 times with a soap/water solution or 70% Ethanol.
-
-
Dispose: All cleanup materials (pads, gloves, scoop) must be treated as Solid Hazardous Waste .
Final Destruction Method
The ultimate disposal method for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, facilitated by your waste management contractor (e.g., Clean Harbors, Veolia, Stericycle), is High-Temperature Incineration .
-
Reasoning: The pyridine ring structure is stable and requires high temperatures (>1000°C) for complete thermal oxidation.
-
Environmental Protection: Incineration ensures the nitrogen content is converted safely, preventing groundwater contamination that would occur with landfilling.
References
-
BLD Pharm. (2024). Product Safety Data: 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS 1365055-01-1).[2][3][4] Retrieved from
-
American Elements. (2024). 5-Amino-1,4-dimethylpyridin-2-one Properties and Specifications. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA)
Sources
- 1. CN113956272A - Dna-pkéæ©æ§æå¶ååå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 2. 1517775-01-7|5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one|BLD Pharm [bldpharm.com]
- 3. 1365055-01-1|5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one|BLD Pharm [bldpharm.com]
- 4. 5-amino-(1,4)naphthoquinone | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
